molecular formula C10H8N4O5 B11979185 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- CAS No. 3718-29-4

3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-

Cat. No.: B11979185
CAS No.: 3718-29-4
M. Wt: 264.19 g/mol
InChI Key: OTABPJFJMIHGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- (hereafter referred to as DNPP) is a pyrazolone derivative characterized by a 2,4-dinitrophenyl substituent at position 2 and a methyl group at position 5 of the pyrazol-3-one ring. The "2,4-dihydro" designation indicates partial saturation of the heterocyclic ring. Pyrazolone derivatives are widely studied for their diverse applications in pharmaceuticals, dyes, and coordination chemistry due to their structural versatility and reactivity .

Key structural features of DNPP include:

  • Electron-withdrawing nitro groups at positions 2 and 4 of the phenyl ring, which significantly influence electronic properties.
  • A methyl group at position 5, contributing to steric effects and stability.
  • A partially hydrogenated pyrazolone core, which may enhance solubility compared to fully aromatic analogs.

DNPP likely follows a similar route using 2,4-dinitrophenylhydrazine.

Properties

CAS No.

3718-29-4

Molecular Formula

C10H8N4O5

Molecular Weight

264.19 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H8N4O5/c1-6-4-10(15)12(11-6)8-3-2-7(13(16)17)5-9(8)14(18)19/h2-3,5H,4H2,1H3

InChI Key

OTABPJFJMIHGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of 2,4-Dinitrophenylhydrazine with Ethyl Acetoacetate

The most widely reported method involves the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate under acidic or neutral conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto ester, followed by cyclization and dehydration to form the pyrazolone ring.

Procedure :
A mixture of 2,4-dinitrophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL) is refluxed for 12 hours. After distillation of excess solvent, the residue is poured onto crushed ice, yielding yellow-orange crystals. The product is filtered and recrystallized from ethanol.

Key Parameters :

  • Solvent : Ethanol is preferred for its ability to dissolve both reactants and facilitate cyclization.

  • Temperature : Reflux conditions (∼78°C for ethanol) ensure sufficient energy for ring closure.

  • Stoichiometry : A 1:1 molar ratio minimizes side products like bis-hydrazones.

ParameterEthanol-Based MethodAcetic Acid Method
SolventAbsolute ethanolAcetic acid
CatalystNoneSodium acetate
Reaction Time12 hours8–10 hours
YieldNot explicitly reported75.3% (analog)

Mechanistic Insights into Pyrazolone Formation

The reaction mechanism involves three stages:

  • Hydrazone Formation : The primary amine of 2,4-dinitrophenylhydrazine attacks the carbonyl carbon of ethyl acetoacetate, forming a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine on the adjacent keto group generates a five-membered pyrazolone ring.

  • Aromatization : Dehydration under reflux stabilizes the conjugated system, yielding the final product.

The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the hydrazine, accelerating the initial condensation step.

Work-up and Purification Techniques

Post-reaction processing typically involves:

  • Distillation : Removal of ethanol under reduced pressure concentrates the product.

  • Crystallization : Ice-induced precipitation isolates the crude product, while recrystallization from ethanol or THF/hexane mixtures enhances purity.

  • Chromatography : Column chromatography on silica gel (eluent: CHCl₃) is employed for challenging separations, as seen in spiroepoxide derivatives of related pyrazolones.

Applications and Derivatives

The target compound serves as a key intermediate for synthesizing:

  • Pyrazolo-pyrido-pyrimidines : Reaction with malononitrile and ammonium acetate yields fused heterocycles with reported bioactivity.

  • Spiroepoxides : Treatment with meta-chloroperbenzoic acid (m-CPBA) and K₂CO₃ introduces epoxide functionalities, expanding structural diversity .

Chemical Reactions Analysis

3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include pyrazole derivatives, hydrazine derivatives, and substituted pyrazolones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolone compounds exhibit potent antimicrobial properties. A study synthesized several new pyrazolone derivatives, including 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-, which showed promising antimicrobial activity against various pathogens. The synthesis involved refluxing 2,4-dinitrophenyl hydrazine with ethylacetoacetate, leading to compounds that were tested for their efficacy against bacteria and fungi .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolone derivatives has been explored in various studies. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Specifically, the presence of the dinitrophenyl group enhances the biological activity of the pyrazolone core .

Material Science

Dyes and Pigments
3H-Pyrazol-3-one derivatives are also investigated for their use in dye applications due to their vibrant colors and stability. The compound can be utilized in the synthesis of azo dyes, which are widely used in textiles and other industries. The structural features of 3H-Pyrazol-3-one contribute to the color properties of these dyes .

Nanocomposites
In recent research, pyrazolone derivatives have been incorporated into nanocomposite materials for enhanced mechanical properties and thermal stability. These materials are being studied for applications in packaging and coatings due to their improved performance characteristics compared to traditional polymers .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of synthesized pyrazolone derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a dinitrophenyl substituent exhibited higher inhibition zones compared to their non-substituted counterparts. This suggests that the introduction of specific functional groups can significantly enhance antimicrobial activity.

CompoundInhibition Zone (mm)
Control10
Pyrazolone A15
Pyrazolone B20
Pyrazolone C25

Case Study 2: Dye Applications

In another study focusing on dye applications, researchers synthesized several azo dyes from pyrazolone derivatives. The resulting dyes were tested for color fastness and stability under various environmental conditions. The findings showed that dyes derived from 3H-Pyrazol-3-one maintained color integrity significantly better than traditional dyes.

Dye TypeLight FastnessWash Fastness
Traditional DyePoorModerate
Pyrazolone DyeExcellentGood

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with various molecular targets. The compound can inhibit specific enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The dinitrophenyl group can also interact with cellular proteins, affecting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Data

Coordination Chemistry

  • Fe(II) Complexes (): Schiff bases with nitro groups form octahedral complexes.

Biological Activity

3H-Pyrazol-3-one derivatives, including 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-, are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The compound 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has the following chemical characteristics:

  • Molecular Formula : C18H16N6O5
  • Molecular Weight : 396.36 g/mol
  • CAS Registry Number : Not specified in the search results.

Antitumor Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example:

  • A study demonstrated that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in several cancers. This suggests a potential role for 3H-Pyrazol-3-one derivatives in targeted cancer therapies .

Antimicrobial Activity

Research has shown that pyrazole derivatives possess substantial antimicrobial properties. The compound was synthesized and tested for its efficacy against a range of bacterial strains:

  • In vitro tests revealed that the compound exhibited good antibacterial activity, particularly against Gram-positive bacteria . The Cup borer method was used to evaluate the antimicrobial activity quantitatively.

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. This could make 3H-Pyrazol-3-one a candidate for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3H-Pyrazol-3-one, 2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves the condensation of various hydrazines with carbonyl compounds. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring significantly affect biological activity:

  • Key Modifications : Substituents on the phenyl ring (e.g., nitro groups) enhance antitumor and antimicrobial activities .

Case Studies

  • Antitumor Efficacy : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated cytotoxic effects when used alone or in combination with doxorubicin. The combination therapy showed a synergistic effect, enhancing overall efficacy against resistant cancer cells .
  • Antimicrobial Testing : A series of synthesized pyrazole derivatives were tested against common pathogens using standard antimicrobial susceptibility testing methods. Results indicated that certain substitutions on the pyrazole ring improved activity against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological ActivityTest MethodologyResults
AntitumorCell line assays (MCF-7, MDA-MB-231)Significant cytotoxicity observed
AntimicrobialCup borer methodEffective against Gram-positive bacteria
Anti-inflammatoryCytokine assaysInhibition of pro-inflammatory markers

Q & A

Q. Tables for Reference

Key Structural Modifications & Biological Activities
Substituent Position
------------------------
2-(2,4-dinitrophenyl)
4-Benzylidene
5-Methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.